1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one
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Overview
Description
1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one is a heterocyclic compound that contains an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one typically involves the cyclization of β-hydroxy amides. One common method is the use of Deoxo-Fluor® as a fluorinating agent, which facilitates the cyclization at room temperature with inversion of stereochemistry . The reaction conditions often include a slight excess of Deoxo-Fluor® to ensure high conversion rates. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .
Industrial Production Methods
In industrial settings, the production of oxazolines and their derivatives can be scaled up using flow chemistry techniques. This approach allows for continuous production and improved safety profiles compared to batch synthesis. The use of manganese dioxide as a heterogeneous reagent in flow processes helps to avoid common issues such as reagent adherence to surfaces and blockages .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: It can participate in substitution reactions, where different substituents can be introduced into the oxazoline ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Substitution: Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are used for cyclodehydration and substitution reactions.
Major Products
The major products formed from these reactions include oxazoles and various substituted oxazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Oxazoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s oxazoline ring can interact with enzymes and receptors through non-covalent interactions, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Oxadiazoles: These compounds contain an additional nitrogen atom in the ring, offering different chemical properties and applications.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-6-4-7(5(2)9)10-8-6/h7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLANIMXIMYMWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501462 |
Source
|
Record name | 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72128-81-5 |
Source
|
Record name | 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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